molecular formula C4H10Cl2N4O B6278338 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride CAS No. 2741206-71-1

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride

Cat. No.: B6278338
CAS No.: 2741206-71-1
M. Wt: 201.05 g/mol
InChI Key: AUDZWZFWFOOTEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride typically involves the cyclization of amidoximes with carboxyl derivatives or aldehydes. One common method is the one-pot synthesis, where amidoximes react with carboxyl derivatives in the presence of inorganic bases like sodium hydroxide in aprotic solvents such as dimethyl sulfoxide (DMSO) at room temperature . Another method involves the oxidative cyclization of N-benzyl amidoximes using electro-oxidation techniques .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes such as the one-pot synthesis due to its efficiency and simplicity. The use of continuous flow reactors can also enhance the production yield and purity by providing better control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxadiazole derivatives with different substituents.

    Reduction: Reduction reactions can modify the functional groups attached to the oxadiazole ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides and amines are used in substitution reactions.

Major Products

The major products formed from these reactions include various substituted oxadiazole derivatives, which can have different biological and chemical properties.

Mechanism of Action

The mechanism of action of 1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride involves its interaction with specific molecular targets. In medicinal applications, it can inhibit enzymes and proteins essential for the survival of pathogens. For example, it may inhibit bacterial enzymes, leading to the disruption of bacterial cell wall synthesis . In agricultural applications, it can interfere with the metabolic pathways of plant pathogens, inhibiting their growth and reproduction .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Oxadiazole Derivatives: These compounds have similar structures but differ in the position of nitrogen atoms.

    1,2,5-Oxadiazole Derivatives:

Uniqueness

1-[3-(aminomethyl)-1,2,4-oxadiazol-5-yl]methanamine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its ability to form stable dihydrochloride salts enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2741206-71-1

Molecular Formula

C4H10Cl2N4O

Molecular Weight

201.05 g/mol

IUPAC Name

[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]methanamine;dihydrochloride

InChI

InChI=1S/C4H8N4O.2ClH/c5-1-3-7-4(2-6)9-8-3;;/h1-2,5-6H2;2*1H

InChI Key

AUDZWZFWFOOTEK-UHFFFAOYSA-N

Canonical SMILES

C(C1=NOC(=N1)CN)N.Cl.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.